3-(Pyridin-3-yl)propanenitrile
Overview
Description
3-(Pyridin-3-yl)propanenitrile: is an organic compound with the molecular formula C8H8N2 It consists of a pyridine ring substituted at the 3-position with a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with acrylonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvent, base, and reaction conditions can be optimized to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-(Pyridin-3-yl)propanoic acid.
Reduction: 3-(Pyridin-3-yl)propanamine.
Substitution: Various halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry: 3-(Pyridin-3-yl)propanenitrile is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and coordination polymers.
Biology: In biological research, this compound is investigated for its potential as a ligand in the development of new drugs. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.
Medicine: The compound’s derivatives have shown promise in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer. Its structural features allow for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)propanenitrile and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to therapeutic effects. For example, in cancer research, derivatives of this compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
3-(Pyridin-4-yl)propanenitrile: Similar structure but with the nitrile group at the 4-position of the pyridine ring.
3-(Pyridin-2-yl)propanenitrile: Similar structure but with the nitrile group at the 2-position of the pyridine ring.
3-(Pyridin-3-yl)propanoic acid: The nitrile group is replaced with a carboxylic acid group.
Uniqueness: 3-(Pyridin-3-yl)propanenitrile is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. The position of the nitrile group on the pyridine ring can significantly affect the compound’s chemical and biological properties, making it distinct from its isomers and analogs.
Properties
IUPAC Name |
3-pyridin-3-ylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLQLVYVGPYYBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434034 | |
Record name | 3-Pyridinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41038-67-9 | |
Record name | 3-Pyridinepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41038-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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